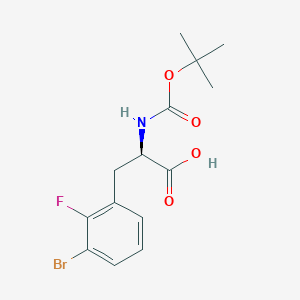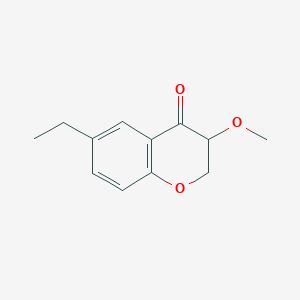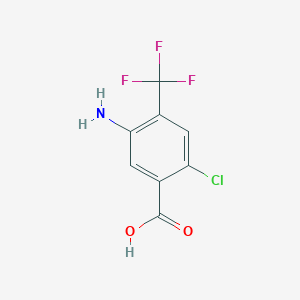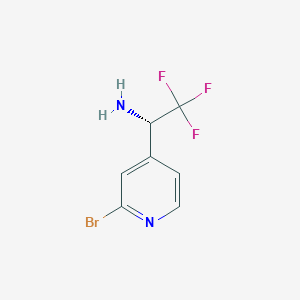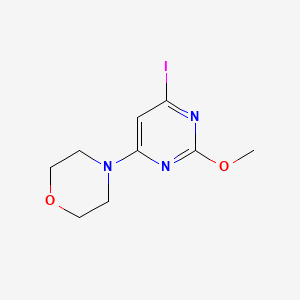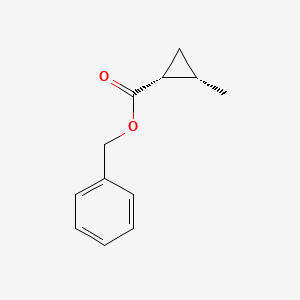
1-(3-Fluoro-5-methylphenyl)piperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluoro-5-methylphenyl)piperidin-4-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a nitrogen-containing heterocycle that is widely used in the synthesis of pharmaceuticals and other organic compounds. The presence of the fluoro and methyl groups on the phenyl ring enhances the compound’s chemical properties, making it a valuable intermediate in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 1-(3-Fluoro-5-methylphenyl)piperidin-4-one can be achieved through several routes. One common method involves the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene under specific conditions. The reaction typically requires a catalyst and proceeds through a series of steps, including nucleophilic substitution and cyclization . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of high-pressure reactors and continuous flow systems.
Analyse Des Réactions Chimiques
1-(3-Fluoro-5-methylphenyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(3-Fluoro-5-methylphenyl)piperidin-4-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mécanisme D'action
The mechanism of action of 1-(3-Fluoro-5-methylphenyl)piperidin-4-one involves its interaction with molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit the activity of enzymes involved in metabolic pathways or alter the function of receptors in the nervous system . The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(3-Fluoro-5-methylphenyl)piperidin-4-one can be compared with other piperidine derivatives, such as:
1-(3-Chloro-5-methylphenyl)piperidin-4-one: Similar in structure but with a chlorine atom instead of a fluorine atom, leading to different reactivity and properties.
1-(3-Fluoro-5-ethylphenyl)piperidin-4-one: The presence of an ethyl group instead of a methyl group affects the compound’s steric and electronic properties.
1-(3-Fluoro-5-methylphenyl)piperidine: Lacks the ketone group, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H14FNO |
|---|---|
Poids moléculaire |
207.24 g/mol |
Nom IUPAC |
1-(3-fluoro-5-methylphenyl)piperidin-4-one |
InChI |
InChI=1S/C12H14FNO/c1-9-6-10(13)8-11(7-9)14-4-2-12(15)3-5-14/h6-8H,2-5H2,1H3 |
Clé InChI |
IPVOQOHYMFLGHV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)F)N2CCC(=O)CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine](/img/structure/B13043853.png)

![2-Amino-[1,3]oxazolo[4,5-G]quinazolin-8-OL](/img/structure/B13043874.png)
![Tert-Butyl 2-Bromo-7,7-Dimethyl-4,5-Dihydrothieno[2,3-C]Pyridine-6(7H)-Carboxylate](/img/structure/B13043877.png)
![(1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13043892.png)
